molecular formula C15H15F3N2O3 B12451246 2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide

2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide

Cat. No.: B12451246
M. Wt: 328.29 g/mol
InChI Key: GHRNCHQAACREPU-UHFFFAOYSA-N
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Description

2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a trifluoroacetyl group, and a cyclopentene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyacetohydrazide with 2-(trifluoroacetyl)cyclopent-1-ene under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenoxy and trifluoroacetyl groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide: Similar in structure but contains a bromine atom instead of a phenoxy group.

    N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides: Shares the cyclopentene ring but differs in the substituents attached to the ring.

Uniqueness

2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide is unique due to the combination of its phenoxy and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15F3N2O3

Molecular Weight

328.29 g/mol

IUPAC Name

2-phenoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]acetohydrazide

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)14(22)11-7-4-8-12(11)19-20-13(21)9-23-10-5-2-1-3-6-10/h1-3,5-6,19H,4,7-9H2,(H,20,21)

InChI Key

GHRNCHQAACREPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NNC(=O)COC2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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